N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride

Description

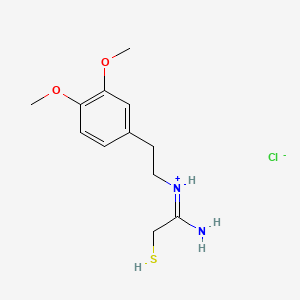

N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride is a synthetic organic compound characterized by a 3,4-dimethoxyphenethyl group linked to a 2-mercaptoacetamidine moiety. This group is associated with interactions with neurotransmitter systems, ion channels, and enzyme inhibition, making it a critical structural feature for biological activity .

Properties

CAS No. |

40284-12-6 |

|---|---|

Molecular Formula |

C12H19ClN2O2S |

Molecular Weight |

290.81 g/mol |

IUPAC Name |

(1-amino-2-sulfanylethylidene)-[2-(3,4-dimethoxyphenyl)ethyl]azanium;chloride |

InChI |

InChI=1S/C12H18N2O2S.ClH/c1-15-10-4-3-9(7-11(10)16-2)5-6-14-12(13)8-17;/h3-4,7,17H,5-6,8H2,1-2H3,(H2,13,14);1H |

InChI Key |

XUZKWGHQFMAXTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC[NH+]=C(CS)N)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the mercapto group to a thiol or disulfide.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain . The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride with three key analogs, focusing on structural variations, biological activities, and physicochemical properties.

KCB-328: hERG Potassium Channel Blocker

Structure: 1-(2-Amino-4-methanesulfonamidophenoxy)-2-[N-(3,4-dimethoxyphenethyl)-N-methylamino]ethane hydrochloride . Key Features:

- Shares the 3,4-dimethoxyphenethyl group but incorporates a methanesulfonamide and methylaminoethane chain.

- Activity : Demonstrates potent open-channel block of human ether-à-go-go-related gene (hERG) K+ channels (IC₅₀ ~0.2 μM). hERG inhibition is critical for cardiac safety assessments, as off-target effects can prolong the QT interval and induce arrhythmias .

Comparison : Unlike this compound, KCB-328’s methanesulfonamide and extended alkyl chain likely enhance its hERG affinity. However, both compounds highlight the 3,4-dimethoxyphenethyl group’s role in modulating ion channel interactions.

USP Dobutamine Related Compound C

Structure : N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine .

Key Features :

- Retains the 3,4-dimethoxyphenethyl group but replaces the mercaptoacetamidine with a 4-(4-methoxyphenyl)butan-2-amine chain.

- Physicochemical Properties: Molecular weight = 343.46 g/mol; Formula = C₂₁H₂₉NO₃. Comparison: The absence of the thiol group and the addition of a methoxyphenylbutanamine chain suggest divergent metabolic stability and target selectivity. This compound serves as a reference standard, emphasizing the importance of the 3,4-dimethoxy substitution in quality control for pharmaceutical synthesis .

Compound 20c: Acetylcholinesterase Inhibitor

Key Features:

- Shares the 3,4-dimethoxyphenethyl group but linked to a carbonyl methyl ester.

- Activity : IC₅₀ = 7.4 ± 0.6 nM for acetylcholinesterase (AChE) inhibition, compared to donepezil (IC₅₀ = 0.03 ± 0.002 nM) and tacrine (IC₅₀ = 0.16 ± 0.01 nM).

- Physicochemical Properties : LogP = 3.18; Molecular weight = 294.6 g/mol.

Comparison : The mercaptoacetamidine group in this compound may enhance metal-binding or nucleophilic reactivity compared to the ester group in 20c. However, 20c’s higher lipophilicity (LogP = 3.18) suggests improved membrane permeability relative to more polar derivatives.

Data Tables for Comparative Analysis

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Key Structural Features |

|---|---|---|---|

| N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine HCl | ~328.8* | ~2.5* | 3,4-Dimethoxyphenethyl + thiolacetamidine |

| USP Dobutamine Related Compound C | 343.46 | ~3.5* | 3,4-Dimethoxyphenethyl + methoxyphenylbutanamine |

| Compound 20c | 294.6 | 3.18 | 3,4-Dimethoxyphenethyl + carbonyl methyl ester |

*Estimated based on structural analogs.

Key Findings and Implications

Structural-Activity Relationships : The 3,4-dimethoxyphenethyl group is a versatile pharmacophore for ion channel modulation (e.g., hERG) and enzyme inhibition (e.g., AChE). Substituents like thiols, esters, or alkylamines dictate target selectivity and potency .

Safety Considerations : Derivatives with extended alkyl chains (e.g., KCB-328) may pose cardiac risks due to hERG inhibition, necessitating rigorous safety profiling .

Physicochemical Optimization : Lipophilicity (LogP) and molecular weight influence bioavailability. Mercaptoacetamidine derivatives may offer unique reactivity but require balancing polarity for drug-likeness .

Biological Activity

N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈N₂O₂S

- SMILES : COC1=C(C=C(C=C1)CCN=C(CS)N)OC

- InChIKey : CDLAHURMGLFOPE-UHFFFAOYSA-N

The compound features a phenethylamine structure with methoxy groups and a mercaptoacetamidine moiety, which may contribute to its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability, which is crucial for scavenging free radicals.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds containing thiol groups are known for their ability to disrupt microbial cell walls.

3. Anticancer Potential

The compound's structural features may allow it to interact with cellular pathways involved in cancer proliferation. Similar compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

The biological activity of this compound can be attributed to:

- Redox Reactions : The thiol group may participate in redox reactions, modulating oxidative stress within cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with disease processes.

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays, showing significant radical scavenging activity.

- Antimicrobial Testing : In vitro tests against various bacterial strains revealed that compounds with similar structures exhibited varying degrees of inhibition, suggesting potential for further exploration of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.